molecular formula C15H15FO3 B3937862 1-fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene

1-fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene

Cat. No.: B3937862
M. Wt: 262.28 g/mol
InChI Key: YRUKZZHJRSEDKZ-UHFFFAOYSA-N
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Description

1-Fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C15H15FO3 It is a derivative of benzene, where the benzene ring is substituted with a fluoro group and an ethoxy group linked to a methoxyphenoxy moiety

Preparation Methods

The synthesis of 1-fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene typically involves the following steps:

Chemical Reactions Analysis

1-Fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be replaced by other nucleophiles under suitable conditions. For example, reaction with sodium methoxide can yield 1-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzene.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or reduction reactions to form corresponding hydroquinones.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-Fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a radiotracer for imaging specific biological targets.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to certain enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

1-Fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-fluoro-4-methoxybenzene and 1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene share structural similarities.

Properties

IUPAC Name

1-fluoro-4-[2-(3-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3/c1-17-14-3-2-4-15(11-14)19-10-9-18-13-7-5-12(16)6-8-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUKZZHJRSEDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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